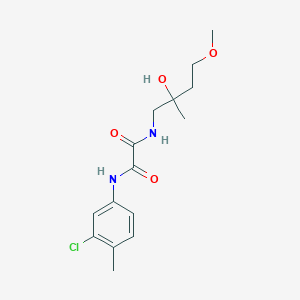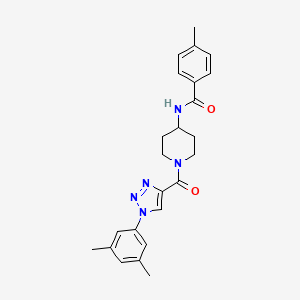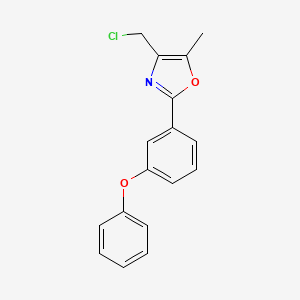
4-Chloromethyl-5-methyl-2-(3-phenoxyphenyl)-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloromethyl-5-methyl-2-(3-phenoxyphenyl)-oxazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CMPO and has been found to possess unique properties that make it suitable for various medical applications.
Applications De Recherche Scientifique
CMPO has been extensively studied for its potential applications in the field of medicine. It has been found to possess unique properties that make it suitable for various medical applications such as cancer treatment, drug delivery, and imaging. CMPO has been found to selectively bind to certain cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, CMPO has been used as a drug delivery agent due to its ability to cross the blood-brain barrier and target specific cells. Furthermore, CMPO has been used as an imaging agent for various medical imaging techniques.
Mécanisme D'action
The mechanism of action of CMPO is still not fully understood. However, it has been proposed that CMPO binds to specific receptors on the surface of cells, leading to the activation of various signaling pathways. This activation can result in the induction of apoptosis or the inhibition of cell proliferation.
Biochemical and Physiological Effects
CMPO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, CMPO has been found to cross the blood-brain barrier and target specific cells, making it a promising drug delivery agent. Furthermore, CMPO has been used as an imaging agent for various medical imaging techniques.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMPO in lab experiments is its ability to selectively bind to certain cells and induce apoptosis. Additionally, CMPO has been found to cross the blood-brain barrier and target specific cells, making it a promising drug delivery agent. However, one of the limitations of using CMPO in lab experiments is its potential toxicity, which can lead to adverse effects in vivo.
Orientations Futures
There are several future directions for the study of CMPO. One potential direction is the development of CMPO-based drugs for cancer treatment. Additionally, CMPO can be further studied as a drug delivery agent for the treatment of various diseases. Furthermore, CMPO can be used as an imaging agent for various medical imaging techniques. Finally, the toxicity of CMPO can be further studied to determine its safety for use in vivo.
Conclusion
In conclusion, CMPO is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It has been found to possess unique properties that make it suitable for various medical applications such as cancer treatment, drug delivery, and imaging. The synthesis method of CMPO involves the reaction of 4-chloromethyl-5-methyl-2-phenyl-oxazole with phenol in the presence of a catalyst. Although the mechanism of action of CMPO is still not fully understood, it has been proposed that CMPO binds to specific receptors on the surface of cells, leading to the activation of various signaling pathways. CMPO has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of cell proliferation. One of the advantages of using CMPO in lab experiments is its ability to selectively bind to certain cells and induce apoptosis. However, one of the limitations of using CMPO in lab experiments is its potential toxicity. There are several future directions for the study of CMPO, including the development of CMPO-based drugs for cancer treatment, the further study of CMPO as a drug delivery agent, and the use of CMPO as an imaging agent for various medical imaging techniques.
Méthodes De Synthèse
The synthesis of CMPO involves the reaction of 4-chloromethyl-5-methyl-2-phenyl-oxazole with phenol in the presence of a catalyst. This reaction results in the formation of CMPO, which is a white crystalline solid with a melting point of 109-111°C. The purity of the synthesized compound can be determined using various analytical techniques such as NMR and HPLC.
Propriétés
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12-16(11-18)19-17(20-12)13-6-5-9-15(10-13)21-14-7-3-2-4-8-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSZUIYVYCSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)OC3=CC=CC=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

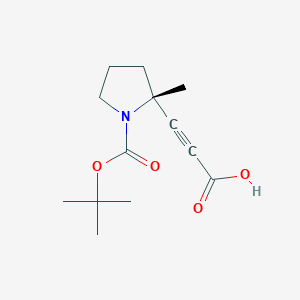


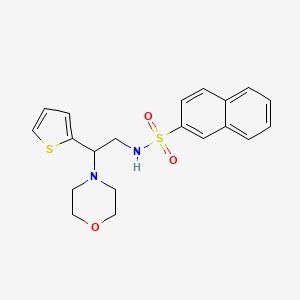
![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
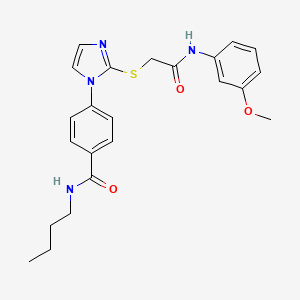
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2802141.png)
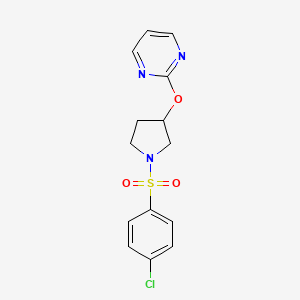
![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)

